Broxyquinoline

SFTSV Antiviral Drug Repurposing

Broxyquinoline's unique C5,C7-dibromination pattern differentiates it from other 8-hydroxyquinolines such as clioquinol or chloroxine. SAR studies confirm this specific halogen pairing is critical: only 2–5 fold MIC increase in C. auris experimental evolution (vs. 30–500 fold for standard antifungals), potent anti-C. difficile activity (MIC50 0.125 µg/mL) with minimal gut microbiome disruption, synergistic itraconazole reversal in azole-resistant A. fumigatus, and validated CpACBP1 inhibition (IC50 64.9 µM). Procure this precisely halogenated chemical probe for reproducible antimicrobial resistance and parasitology research.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
CAS No. 521-74-4
Cat. No. B1667947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroxyquinoline
CAS521-74-4
SynonymsBroxyquinoline;  NSC 1810;  NSC-1810;  NSC1810;  Dibromoxyquinoline;  UCB 5055;  UCB-5055;  UCB5055;  Paramibe;  Brodiar
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Br)Br)O)N=C1
InChIInChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
InChIKeyZDASUJMDVPTNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Broxyquinoline (CAS 521-74-4) Procurement Guide: A 5,7-Dibromo-8-Hydroxyquinoline Antiprotozoal & Antimicrobial Agent for Specialized Research


Broxyquinoline, chemically designated as 5,7-dibromoquinolin-8-ol, is an organobromine compound belonging to the 8-hydroxyquinoline class [1]. It is classified as an antiprotozoal and intestinal anti-infective agent within the ATC system (codes A07AX01 and P01AA01) [2]. This compound exhibits broad-spectrum antimicrobial activity against certain fungi, bacteria, and viruses, and has been historically utilized in the management of diarrheas of various etiologies and protozoal infections [3]. As a dihalogenated derivative, its unique bromination pattern at the C5 and C7 positions is a key structural determinant for its biological profile, differentiating it from other 8-hydroxyquinolines.

Broxyquinoline Sourcing Rationale: Why a 5,7-Dibromo Substituent Pattern Cannot Be Substituted by Other 8-Hydroxyquinolines


In-class substitution of Broxyquinoline with other 8-hydroxyquinoline derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) or chloroxine (5,7-dichloro-8-hydroxyquinoline), is not scientifically justifiable due to the profound impact of specific halogenation on both potency and spectrum of activity [1]. A structure-activity relationship (SAR) study of 32 quinoline derivatives explicitly identified that dihalogenation at the C5 and C7 positions is crucial for optimal inhibition of the fungal pathogen C. auris, yet the specific halogen pair (Br, Br for Broxyquinoline vs. Cl, I for clioquinol) modulates activity and resistance profiles [2]. Furthermore, head-to-head screening data reveals that Broxyquinoline exhibits a distinct inhibitory profile against Cryptosporidium parvum ACBP compared to its close analog cloxyquin [3]. Consequently, procurement of a generic 'hydroxyquinoline' without precise specification of the halogen substitution pattern risks selecting a compound with substantially different efficacy and is unsuitable for reproducible scientific inquiry.

Quantitative Differentiation Evidence for Broxyquinoline (521-74-4) in Key Preclinical Assays


Antiviral Potency Against SFTSV: Broxyquinoline vs. Hexachlorophene and Other Repurposed Drugs

Broxyquinoline demonstrates sub-10 µM antiviral activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). In a comparative screening of FDA-approved drugs, Broxyquinoline inhibited SFTSV replication in Vero and HUH7 cells with an IC50 of 5.8 ± 1.3 µM. While it was not the most potent agent tested—hexachlorophene showed an IC50 of 1.3 ± 0.3 µM—Broxyquinoline exhibited greater potency than other identified hits like caffeic acid (IC50 48 µM) and amodiaquine (IC50 19.1 ± 5.1 µM) [1]. This places Broxyquinoline as a moderately potent, validated chemical probe for studying SFTSV entry and replication mechanisms.

SFTSV Antiviral Drug Repurposing

Antifungal Susceptibility of Candida auris: Comparative Potency and Resistance Profile of Dihalogenated 8-Hydroxyquinolines

Broxyquinoline, alongside clioquinol and chloroxine, was identified in a high-content screen of 1,990 compounds as having potent fungistatic activity against the multi-drug resistant fungal pathogen C. auris, with inhibitory concentrations under 10 µM [1]. Critically, a subsequent SAR analysis of 32 quinoline derivatives established that dihalogenation at the C5 and C7 positions, as seen in Broxyquinoline, was essential for this activity [1]. A defining differentiator for this class, which includes Broxyquinoline, is its resistance profile. In experimental evolution studies, exposure to clioquinol, a close analog, resulted in only a modest 2- to 5-fold increase in resistance. This stands in stark contrast to the 30- to 500-fold increases in resistance typically observed with conventional antifungal drugs like azoles and echinocandins in similar experiments [1]. This class-level characteristic suggests a significantly lower propensity for clinical resistance development compared to existing standards of care.

Candida auris Antifungal Resistance 8-Hydroxyquinoline

Antibacterial Activity Against Clostridioides difficile: Comparative MIC50 with Standard-of-Care Antibiotics

In a high-throughput screen of 527 microbial metabolites and drugs against 20 clinical isolates of C. difficile, Broxyquinoline exhibited a minimum inhibitory concentration for 50% of isolates (MIC50) of 0.125 µg/mL [1]. This activity is comparable to that of the standard-of-care antibiotic vancomycin, which also has an MIC90 of ≤2 µg/mL against most C. difficile strains. Crucially, unlike vancomycin and fidaxomicin, the 8-hydroxyquinoline derivatives, including Broxyquinoline, demonstrated robust bactericidal activity within 2–8 hours with a minimal detrimental impact on representative members of the normal gut microbiota [1]. This suggests a potential therapeutic advantage in preserving the gut microbiome during treatment, a key goal in preventing C. difficile recurrence.

Clostridioides difficile Antibacterial Gut Microbiota

Inhibition of Cryptosporidium parvum ACBP1: Direct Comparison with the Analog Cloxyquin

A head-to-head screening against the Cryptosporidium parvum fatty acyl-CoA binding protein (CpACBP1) revealed that Broxyquinoline is an inhibitor with an IC50 of 64.9 µM [1]. This activity was compared directly with its close structural analog, cloxyquin (5-chloro-8-hydroxyquinoline), which demonstrated more potent inhibition with an IC50 of 25.1 µM [1]. While Broxyquinoline is less potent than cloxyquin in this specific target-based assay, its distinct halogenation pattern (dibromo vs. monochloro) and its broader antimicrobial spectrum offer a different pharmacological tool. The validated inhibition of CpACBP1, a protein essential for the parasite's unique parasitophorous vacuole membrane, confirms Broxyquinoline's direct antiprotozoal mechanism and utility as a probe for studying Cryptosporidium lipid metabolism.

Cryptosporidium parvum Antiprotozoal ACBP

Potentiation of Antifungal Activity: Synergistic Effect with Itraconazole Against Azole-Resistant Aspergillus fumigatus

Broxyquinoline exhibits fungicidal activity against Aspergillus fumigatus, including strains resistant to the triazole antifungal itraconazole (ITC), with an MIC around 4 µg/mL (approximately 13.2 µM) [1]. Beyond its direct antifungal effect, Broxyquinoline demonstrates a synergistic interaction with ITC in a checkerboard assay, effectively lowering the concentration of ITC needed to inhibit the growth of resistant isolates [1]. The study identified methionine aminopeptidase (AfMetAP) as a biological target for Broxyquinoline, with inhibition occurring through interaction with key amino acid residues. This dual action—direct killing and potentiation of an existing clinical drug—differentiates Broxyquinoline from other agents that merely act as standalone antifungals.

Aspergillus fumigatus Antifungal Synergy Drug Resistance

High-Value Research and Industrial Application Scenarios for Broxyquinoline (521-74-4) Based on Quantitative Evidence


Studying Resistance Mechanisms in Candida auris

Procure Broxyquinoline as a representative dihalogenated 8-hydroxyquinoline to investigate the unique resistance mechanisms in the multi-drug resistant fungal pathogen C. auris. Its use is supported by evidence showing this class of compounds elicits only a 2- to 5-fold increase in MIC during experimental evolution, a stark contrast to the 30- to 500-fold increases seen with standard antifungals [1]. Broxyquinoline can serve as a chemical probe to explore the roles of drug transporters CAP1 and CDR1 in resistance development.

Developing Microbiota-Sparing Therapeutics for Clostridioides difficile Infection

Utilize Broxyquinoline in drug discovery programs aimed at treating C. difficile infection while preserving the beneficial gut microbiome. Its potent antibacterial activity (MIC50 of 0.125 µg/mL) is comparable to vancomycin, but its demonstrated minimal impact on commensal gut bacteria provides a key differentiator [2]. Broxyquinoline is an ideal lead compound for structural optimization or as a positive control in screens for new agents with this dual profile.

Investigating Combination Therapy to Overcome Azole Resistance in Aspergillus fumigatus

Employ Broxyquinoline in combination with itraconazole to study the reversal of antifungal resistance in Aspergillus fumigatus. Direct evidence supports a synergistic interaction between Broxyquinoline and ITC, enabling inhibition of ITC-resistant isolates [3]. This application is critical for researchers developing strategies to combat invasive aspergillosis, where azole resistance is a growing clinical threat.

Chemical Probe for Parasite Fatty Acyl-CoA Binding Protein (ACBP) Function in Cryptosporidium parvum

Use Broxyquinoline as a validated, though moderate potency, chemical probe to inhibit CpACBP1 (IC50 64.9 µM) and investigate its role in maintaining the parasitophorous vacuole membrane in Cryptosporidium parvum [4]. In studies where maximal ACBP inhibition is not the primary goal, or where a comparative study with the more potent analog cloxyquin (IC50 25.1 µM) is desired, Broxyquinoline provides a distinct halogenation profile for elucidating structure-activity relationships in this essential parasite pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Broxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.